4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668721
InChI: InChI=1S/C10H17N3O/c1-3-14-7-8-4-11-6-10-9(8)5-12-13(10)2/h5,8,11H,3-4,6-7H2,1-2H3
SMILES: CCOCC1CNCC2=C1C=NN2C
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC13668721

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 4-(ethoxymethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C10H17N3O/c1-3-14-7-8-4-11-6-10-9(8)5-12-13(10)2/h5,8,11H,3-4,6-7H2,1-2H3
Standard InChI Key WJBKXSMNPOQHKH-UHFFFAOYSA-N
SMILES CCOCC1CNCC2=C1C=NN2C
Canonical SMILES CCOCC1CNCC2=C1C=NN2C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a partially saturated pyrazolo[3,4-c]pyridine scaffold. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a tetrahydropyridine ring (a six-membered ring with one nitrogen atom), creating a bicyclic system. The ethoxymethyl (-CH2OCH2CH3) and methyl (-CH3) groups at the 4- and 1-positions, respectively, introduce steric and electronic modifications that influence solubility, stability, and target binding .

Key Structural Features:

  • Bicyclic Framework: Enhances rigidity, potentially improving receptor selectivity.

  • Ethoxymethyl Group: Introduces hydrophilicity and hydrogen-bonding capacity.

  • Methyl Substituent: Modulates electron density and steric hindrance at the N-1 position.

The molecular formula is C11H17N3O, with a molecular weight of 207.28 g/mol. Computational models suggest a logP value of ~1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Structural Modification

Optimization Challenges:

  • Regioselectivity issues during N-methylation may yield undesired isomers, necessitating chromatographic separation .

  • Ethoxymethyl group stability under acidic or oxidative conditions requires careful control of reaction parameters.

Biological Activities and Mechanisms

Protein-Protein Interaction Inhibition

Pyrazolo[3,4-c]pyridines have shown promise as inhibitors of critical protein-protein interactions (PPIs). For instance, structurally similar compounds disrupt the PEX14-PEX5 interface in Trypanosoma brucei, a parasitic protozoan . While direct evidence for 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is lacking, its ethoxymethyl group may enhance binding to hydrophobic pockets in PPIs, analogous to naphthalene-based inhibitors .

Hypothesized Binding Mode:

  • The ethoxymethyl group occupies a Trp-binding pocket via van der Waals interactions.

  • The methyl group at N-1 minimizes steric clashes with hydrophilic residues (e.g., Glu16 in TbPEX14) .

Pharmacological Applications

Drug Development Considerations

  • Selectivity: Modifications at the N-1 position (e.g., hydroxyethyl or amine groups) improve solubility and species selectivity (e.g., T. cruzi vs. human PEX14) .

  • Metabolic Stability: Ethoxymethyl groups may reduce oxidative metabolism compared to methoxy analogues, prolonging half-life.

Comparative Activity of Analogues:

CompoundTbPEX14 EC50 (μM)TcPEX14 EC50 (μM)HepG2 Selectivity Index
Parent scaffold2655393.2
Aminoalkyl hybrid0.891.4512.7

Data adapted from studies on related pyrazolo[4,3-c]pyridines .

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